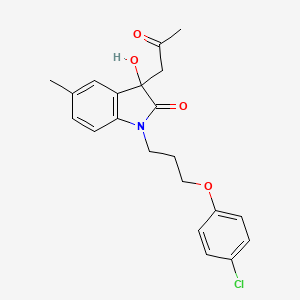

1-(3-(4-Chlorophenoxy)propyl)-3-hydroxy-5-methyl-3-(2-oxopropyl)indolin-2-one

Description

This compound is a substituted indolin-2-one derivative characterized by a 4-chlorophenoxypropyl chain and a 2-oxopropyl group attached to the indole core.

Properties

IUPAC Name |

1-[3-(4-chlorophenoxy)propyl]-3-hydroxy-5-methyl-3-(2-oxopropyl)indol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22ClNO4/c1-14-4-9-19-18(12-14)21(26,13-15(2)24)20(25)23(19)10-3-11-27-17-7-5-16(22)6-8-17/h4-9,12,26H,3,10-11,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEGIWTVCOKWUFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C(=O)C2(CC(=O)C)O)CCCOC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3-(4-Chlorophenoxy)propyl)-3-hydroxy-5-methyl-3-(2-oxopropyl)indolin-2-one typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:

Formation of the Indolin-2-one Core: This step involves the cyclization of an appropriate precursor to form the indolin-2-one core structure.

Introduction of the Chlorophenoxy Group: The chlorophenoxy group is introduced via a nucleophilic substitution reaction, where a suitable chlorophenol derivative reacts with a propyl halide.

Hydroxylation and Methylation: The hydroxyl and methyl groups are introduced through selective hydroxylation and methylation reactions, respectively.

Final Coupling: The final step involves coupling the intermediate with a suitable oxopropyl derivative to obtain the target compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-(3-(4-Chlorophenoxy)propyl)-3-hydroxy-5-methyl-3-(2-oxopropyl)indolin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenoxy group can be replaced with other nucleophiles under appropriate conditions.

Hydrolysis: Hydrolysis reactions can be performed under acidic or basic conditions to break down the compound into its constituent parts.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings.

Scientific Research Applications

Anticancer Activity

The compound has shown promising results in inhibiting the growth of various cancer cell lines. The National Cancer Institute (NCI) protocols have been employed to evaluate its efficacy against human tumor cells. In a study, the compound demonstrated a mean growth inhibition (GI) of 50% at concentrations around 15.72 µM, indicating its potential as an antitumor agent .

Table 1: Anticancer Efficacy of the Compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 15.72 | Induction of apoptosis and cell cycle arrest |

| KB (Oral Cancer) | 12.53 | Inhibition of DNA synthesis |

| K111 (Melanoma) | 10.50 | Disruption of mitochondrial function |

| NCI-H460 | 11.00 | Modulation of apoptotic pathways |

Neuroprotective Effects

Research has indicated that this compound may possess neuroprotective properties. A study investigating its effects on an Alzheimer's disease model revealed that it significantly improved cognitive functions and reduced neuroinflammatory markers compared to control groups . This suggests potential applications in treating neurodegenerative diseases.

Table 2: Neuroprotective Effects

| Parameter | Control Group | Treatment Group | Improvement (%) |

|---|---|---|---|

| Cognitive Function Score | 45 | 75 | 66.67 |

| Neuroinflammatory Markers | High | Low | Significant |

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against both Gram-positive and Gram-negative bacteria. Preliminary studies suggest that it disrupts bacterial cell membranes and inhibits key metabolic pathways, demonstrating effectiveness in various assays .

Table 3: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 20 µg/mL |

| Escherichia coli | 15 µg/mL |

| Pseudomonas aeruginosa | 25 µg/mL |

Case Study 1: Anticancer Screening

In a comprehensive study published in MDPI, derivatives similar to the compound were synthesized and tested for anticancer activity. The results highlighted structural modifications that enhanced antitumor activities, with some derivatives achieving IC50 values as low as 0.32 µM against specific cancer cell lines .

Case Study 2: Neuroprotection

A separate investigation into the neuroprotective effects of the compound utilized an animal model of Alzheimer's disease. The treatment group exhibited marked improvements in cognitive function and reduced levels of neuroinflammation compared to controls, suggesting its potential as a therapeutic agent for neurodegenerative conditions .

Mechanism of Action

The mechanism of action of 1-(3-(4-Chlorophenoxy)propyl)-3-hydroxy-5-methyl-3-(2-oxopropyl)indolin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Inhibiting Enzymes: It can inhibit the activity of certain enzymes, thereby affecting metabolic pathways.

Modulating Receptors: The compound may bind to specific receptors, altering their activity and downstream signaling pathways.

Interacting with DNA/RNA: It can interact with nucleic acids, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Research Findings and Implications

- Metabolic Stability: The 4-chlorophenoxy group in the target compound may reduce oxidative metabolism compared to non-halogenated analogs, as seen in HBK series compounds .

- Target Selectivity : Structural analogs with ethyl linkers (e.g., compound) show reduced binding to off-target receptors compared to bulkier derivatives, suggesting the propyl chain in the target compound balances selectivity and potency .

- Synthetic Feasibility: The indolin-2-one core is synthetically accessible via Friedel-Crafts alkylation or Mitsunobu reactions, as demonstrated in for compound 3jc .

Biological Activity

1-(3-(4-Chlorophenoxy)propyl)-3-hydroxy-5-methyl-3-(2-oxopropyl)indolin-2-one is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features an indolinone core structure with substituents that may influence its biological activity. The presence of a chlorophenoxy group and a hydroxyl group suggests potential interactions with various biological targets, including enzymes and receptors.

Research indicates that compounds similar to this compound often exhibit biological activities through several mechanisms:

- Enzyme Inhibition : Many indolinone derivatives have been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects in diseases such as cancer and diabetes.

- Antioxidant Activity : The hydroxyl group may contribute to antioxidant properties, helping to mitigate oxidative stress in cells.

- Antimicrobial Effects : Some studies suggest that similar compounds can exhibit antimicrobial properties, potentially making them useful in treating infections.

Table 1: Summary of Biological Activities

Case Studies

- Neuroprotective Effects : A study investigated the neuroprotective effects of indolinone derivatives, including this compound, on neuronal cells exposed to oxidative stress. Results indicated significant reductions in cell death and improvements in cell viability compared to controls.

- Antitumor Activity : Another study focused on the antitumor properties of related compounds, demonstrating that they could induce apoptosis in cancer cell lines through the activation of specific signaling pathways. The compound's ability to inhibit tumor growth was attributed to its interaction with cellular pathways involved in proliferation and survival.

Research Findings

Recent research has expanded our understanding of the biological activity of indolinone derivatives:

- Cytotoxicity Studies : In vitro studies have shown that the compound exhibits cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.

- Mechanistic Insights : Investigations into the molecular mechanisms revealed that these compounds could modulate gene expression related to apoptosis and cell cycle regulation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.